1-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol
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Overview
Description
1-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family.
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol can be achieved through several synthetic routes. One common method involves the cyclocondensation of 4-methoxyphenylhydrazine with 2-mercapto-3-pyridinecarboxaldehyde under acidic conditions . Another approach is the cycloaddition reaction of 4-methoxyphenyl isothiocyanate with 2-aminopyridine . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding thioether using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include disulfides, thioethers, and substituted derivatives .
Scientific Research Applications
1-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites . This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds also exhibit diverse biological activities but differ in their chemical structure and reactivity.
Imidazo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but have different functional groups, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiol group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12N2OS |
---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2H-imidazo[1,5-a]pyridine-3-thione |
InChI |
InChI=1S/C14H12N2OS/c1-17-11-7-5-10(6-8-11)13-12-4-2-3-9-16(12)14(18)15-13/h2-9H,1H3,(H,15,18) |
InChI Key |
GFNQMXZZJQAJHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC=CN3C(=S)N2 |
Origin of Product |
United States |
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